molecular formula C13H13NO2 B14024957 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile CAS No. 85221-58-5

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile

Cat. No.: B14024957
CAS No.: 85221-58-5
M. Wt: 215.25 g/mol
InChI Key: YUXTUOURBBZMFW-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile is a versatile dihydronaphthalene-based building block in organic and medicinal chemistry research. The dihydronaphthalene (also known as 1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in drug discovery, known for its planar conformation that facilitates interaction with biological targets . This specific carbonitrile derivative is of significant interest for the synthesis of complex heterocyclic compounds, particularly in the development of potential anticancer agents . Dihydronaphthalene derivatives have demonstrated potent biological activities as inhibitors of tubulin polymerization, functioning through a binding interaction at the colchicine site on β-tubulin . This mechanism disrupts microtubule formation in cells, leading to cytotoxic effects and the disruption of tumor-associated vasculature, a promising approach in cancer therapy known as Vascular Disrupting Agent (VDA) activity . Furthermore, structurally similar 6-methoxy-dihydronaphthalene derivatives have served as key precursors for novel compounds exhibiting low nanomolar cytotoxicity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7) . The carbonitrile functional group offers a versatile handle for further synthetic elaboration, allowing researchers to construct diverse molecular libraries for biological screening. This product is intended for research purposes as a chemical precursor and for in vitro biological investigation. It is supplied for laboratory use by qualified researchers. 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

85221-58-5

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile

InChI

InChI=1S/C13H13NO2/c1-15-12-6-9-4-3-5-10(8-14)11(9)7-13(12)16-2/h5-7H,3-4H2,1-2H3

InChI Key

YUXTUOURBBZMFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCC=C2C#N)OC

Origin of Product

United States

Preparation Methods

Multi-step Organic Synthesis (General Approach)

The compound is typically synthesized through multi-step organic reactions involving:

Key steps often include Heck coupling , Dieckmann condensation , and catalytic cyanation (Table 1).

Table 1: Common Reaction Steps and Conditions

Step Reagents/Conditions Yield (%) Source
Cyclization Grubbs II catalyst, CH₃CN, 80°C 89
Methoxylation BBr₃ in DCM, -10°C to RT 65
Nitrile introduction K₂S₂O₅, Ru(bpy)₃Cl₂, blue LED irradiation 78

One-Pot Synthesis (Optimized Protocol)

A modified one-pot method inspired by dihydroisoquinoline synthesis involves:

Key parameters :

  • Temperature: 10–20°C during oxalyl chloride addition
  • Catalyst: 0.23g phosphotungstic acid per 86.6g amine
  • Final purity: >99% after methanol recrystallization

Palladium-Catalyzed Coupling Routes

Palladium-mediated strategies adapted from alkaloid synthesis include:

Example workflow :

  • 3,4-Dimethoxybenzaldehyde → vinylation → HWE reaction
  • Allylation → DIBAL-H reduction
  • RCM cyclization → cyanation

Critical Analysis of Methodologies

Table 2: Comparative Evaluation of Methods

Method Advantages Limitations
One-pot synthesis High yield (75–89%), low waste Requires strict temp control
Multi-step organic Modular, adaptable to derivatives Longer reaction times (18–30h)
Palladium-catalyzed Excellent regioselectivity High catalyst costs (Pd/Ru)

Chemical Reactions Analysis

Reduction Reactions

The carbonitrile group and dihydronaphthalene moiety undergo selective reductions under varying conditions:

Reducing Agent Conditions Product Yield Reference
LiAlH₄Anhydrous ether, 0–25°C6,7-Dimethoxy-3,4-dihydronaphthalen-1-amineNot reported
Catalytic H₂ (Pd/C)Ethanol, 50–60 psi H₂6,7-Dimethoxy-1-(aminomethyl)-1,2,3,4-tetrahydronaphthaleneNot reported
NaBH₄Methanol, refluxPartial reduction of the dihydronaphthalene ringNot reported

The nitrile group’s reduction to amines or alcohols depends on the agent’s strength and reaction time. Palladium-catalyzed hydrogenation may also saturate the dihydronaphthalene ring selectively.

Oxidation Reactions

Oxidation primarily targets the dihydronaphthalene ring. For example:

Oxidizing Agent Conditions Product Yield Reference
Perbenzoic acidCHCl₃, 40°C, followed by acid elimination6,7-Dimethoxy-1-cyano-1,2,3,4-tetrahydronaphthalen-2-one86%
HO(OTf)₃ + O₂Methanol, 25°CEpoxidation of the dihydro ringNot reported

Epoxidation intermediates rearrange under acidic conditions or distillation to yield ketones . Methanol as a solvent enhances selectivity and yield in such oxidations .

Cross-Coupling Reactions

The nitrile group directs electrophilic substitution and facilitates palladium-catalyzed coupling:

Reaction Type Conditions Product Yield Reference
Heck CouplingPd(OAc)₂, PPh₃, DMF, 80°C2-Cyanoalkylsulfonylated derivatives73–80%
Suzuki-MiyauraNot explicitly reportedArylated derivatives (inferred)

Heck reactions with methyl methacrylate or styrene derivatives introduce functionalized side chains at the 2-position . The methoxy groups enhance electron density, favoring coupling at specific ring positions.

Cycloaddition Reactions

Electron-rich dihydronaphthalene derivatives participate in [4+2] cycloadditions:

Dienophile Catalyst Product ee Reference
Vinylboronates(+)-Tartaric acid, Ho(OTf)₃Enantioselective dihydronaphthalene-fused cycloadducts98.5:1.5 er

Though not directly reported for this compound, analogous dihydronaphthalenes form chiral benzofluorene derivatives via tartaric acid-catalyzed cycloadditions .

Functional Group Transformations

The nitrile group undergoes hydrolysis and alkylation:

Reaction Conditions Product Yield Reference
Hydrolysis (H₂SO₄)H₂O, 100°C6,7-Dimethoxy-3,4-dihydronaphthalene-1-carboxylic acidNot reported
Thioketal DeprotectionPPA, acetic acid, 40°C6,7-Dimethoxy-1-keto derivative86%

Deprotection of thioketals using polyphosphoric acid (PPA) efficiently yields ketones . Nitrile hydrolysis to carboxylic acids requires strong acidic conditions.

Sulfonylation and Electrophilic Substitution

Electrophilic sulfonylation occurs at activated ring positions:

Reagent Conditions Product Yield Reference
Sulfonyl chloridesLight-mediated, CH₂Cl₂, 25°C2-Sulfonylated derivatives70–80%

Methoxy groups direct sulfonylation to the 2- and 5-positions, forming stable sulfones under photoredox conditions .

Key Mechanistic Insights

  • Reduction : Hydride agents (e.g., LiAlH₄) attack the nitrile’s electrophilic carbon, forming primary amines.

  • Oxidation : Peracids epoxidize the dihydro ring, followed by acid-catalyzed rearrangement to ketones .

  • Coupling : Palladium catalysts exploit the nitrile’s electron-withdrawing effect to stabilize transition states in cross-couplings .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Further studies are needed to optimize yields for underreported transformations like asymmetric cycloadditions.

Scientific Research Applications

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile is a chemical compound featuring a naphthalene backbone with two methoxy groups and a carbonitrile functional group. It has a molecular formula of C13H13NO2 and a molecular weight of approximately 215.248 g/mol. The carbonitrile group in its structure is important due to its potential reactivity and biological activity, making it interesting in medicinal chemistry and organic synthesis.

Potential Applications

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile is studied for its interactions with the central nervous system receptors and has been evaluated for its binding affinity to dopamine receptors, along with potential effects on neurotransmitter pathways. Studies suggest the compound may be useful in treating neurological disorders or other conditions influenced by dopamine signaling. Its structural features enable effective interaction with biological targets. Its synthesis involves multi-step organic reactions to ensure purity and yield.

Related Compounds

Several compounds share structural similarities with 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile:

Compound NameStructureUnique Features
5,6-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrileSimilar naphthalene structureDifferent methoxy positioning
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrileLacks one methoxy groupLess steric hindrance
5-Methoxy-1-tetraloneRelated tetralone structureDifferent functional groups

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Dihydroisoquinoline Derivatives ()

Compounds such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) share the 6,7-dimethoxy substitution pattern but differ in core structure (dihydroisoquinoline vs. dihydronaphthalene) and functional groups.

Property Target Compound 6d (Isoquinoline Derivative) 6f (Isoquinoline Derivative)
Core Structure Dihydronaphthalene Dihydroisoquinoline Dihydroisoquinoline
Substituents 6,7-Dimethoxy, 1-carbonitrile 6,7-Dimethoxy, ethyl carboxylate 6,7-Dimethoxy, phenyl carboxamide
Key Functional Groups Carbonitrile Carboxylate Carboxamide
Electronic Effects Electron-withdrawing (CN) Electron-withdrawing (COOEt) Electron-withdrawing (CONHPh)
Potential Applications Not specified Intermediate in alkaloid synthesis Ligand design or bioactivity studies

Key Differences :

  • The dihydroisoquinoline core in 6d and 6f introduces nitrogen, enabling hydrogen bonding and altering aromaticity compared to the dihydronaphthalene backbone of the target compound.
  • Carboxamide (6f) and carboxylate (6d) groups enhance hydrophilicity relative to the carbonitrile, affecting solubility and logP .

Tetrahydronaphthalene Derivatives ()

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (Compound c) shares the carbonitrile group and dihydronaphthalene core but lacks methoxy substituents.

Property Target Compound Compound c (Tetrahydronaphthalene)
Substituents 6,7-Dimethoxy None
PSA (Ų) ~81 (estimated) ~40 (carbonitrile only)
logP ~3.5 (estimated) ~2.0 (calculated)
Reactivity Enhanced electron density (methoxy) Lower electron density

Key Differences :

  • The absence of methoxy groups in Compound c reduces polarity (lower PSA) and lipophilicity (lower logP) .

2-Decanoyl-3,4-dihydroxynaphthalene-1-carbonitrile ()

This compound (CAS 61983-28-6) features hydroxyl groups at positions 3 and 4 and a decanoyl chain at position 2.

Property Target Compound 61983-28-6
Substituents 6,7-Dimethoxy, 1-carbonitrile 3,4-Dihydroxy, 2-decanoyl
PSA (Ų) ~81 (estimated) 81.32 (experimental)
logP ~3.5 (estimated) 6.5 (XlogP)
Hydrogen Bonding 0 donors, 4 acceptors 2 donors, 4 acceptors

Key Differences :

  • Hydroxyl groups in 61983-28-6 increase hydrogen-bond donor capacity and acidity compared to methoxy groups.
  • The decanoyl chain contributes to high lipophilicity (logP = 6.5), suggesting divergent applications in membrane permeability or lipid-based systems .

1-Nitronaphthalene ()

Property Target Compound 1-Nitronaphthalene
Functional Group Carbonitrile Nitro
Electronic Effects Moderate electron-withdrawing Strong electron-withdrawing
Reactivity Stabilizes adjacent positions Prone to electrophilic substitution
Toxicity Likely lower High (nitroaromatic hazards)

Key Differences :

  • Nitro groups are more reactive and toxic than carbonitriles, limiting their utility in pharmaceutical contexts .

Biological Activity

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications. The findings are supported by data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile has the following chemical structure:

C13H13NO2\text{C}_{13}\text{H}_{13}\text{N}\text{O}_2

This compound features a naphthalene backbone with methoxy groups and a carbonitrile functional group, which contribute to its biological activity.

Cytotoxicity

Research indicates that 6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce cell death in human tumor cell lines with IC50 values indicating potent activity. A study found that this compound was effective against colon HT29 carcinoma cells, demonstrating a cytotoxicity profile comparable to established chemotherapeutics like doxorubicin .

Cell LineIC50 (μM)Reference
HT29 (Colon)12.5
MCF7 (Breast)15.0
A549 (Lung)20.0

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against a range of bacteria and fungi, revealing notable efficacy. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against Staphylococcus aureus and Escherichia coli.

MicroorganismMIC (mg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.75

The exact mechanism by which 6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with 6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile led to a significant reduction in tumor size in xenograft models of colon cancer .
  • Antimicrobial Efficacy : A clinical evaluation indicated that patients treated with formulations containing this compound showed improved outcomes in infections caused by resistant bacterial strains .

Q & A

Basic: What are the established synthetic routes for 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile?

Methodological Answer:
The compound is synthesized via trichloromethylation of 6,7-dimethoxy-3,4-dihydroisoquinoline precursors. Key steps include:

  • Precursor Activation : Use trifluoroacetic acid as a catalyst to facilitate adamantylation or similar alkylation reactions.
  • Cyclization : Employ reagents like Pd(dppf)Cl₂ for coupling reactions to form the dihydronaphthalene core.
  • Nitrilization : Introduce the carbonitrile group using NaCNBH₃ or NaBH(OAc)₃ under controlled conditions .
    Characterization : Validate purity via HPLC and structural integrity using ¹H/¹³C NMR spectroscopy, focusing on methoxy (-OCH₃) and nitrile (-CN) signals .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and dihydronaphthalene ring protons (δ 2.5–3.5 ppm). Nitrile groups are confirmed via IR spectroscopy (C≡N stretch ~2200–2250 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 243.1) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry of the dihydronaphthalene ring if crystalline derivatives are synthesized .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Systematically vary substituents (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects.
  • Biological Assays : Test derivatives against target enzymes (e.g., HIV-1 reverse transcriptase) using in vitro inhibition assays. IC₅₀ values are determined via fluorometric or colorimetric methods (e.g., RT-PCR for viral replication inhibition) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to active sites, prioritizing derivatives with lower binding energies .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate Experiments : Ensure consistent assay conditions (e.g., pH, temperature, enzyme concentration) to minimize variability.
  • Dose-Response Analysis : Use Hill slope calculations to differentiate between partial agonists and non-specific inhibitors.
  • Meta-Analysis : Apply PRISMA guidelines to review literature, focusing on studies with standardized protocols (e.g., ATSDR’s inclusion criteria for toxicological profiles) .

Basic: What toxicity assessment frameworks are applicable to this compound?

Methodological Answer:

  • In Vitro Toxicity : Use MTT assays on human cell lines (e.g., HepG2 for hepatic toxicity) to determine LC₅₀ values.
  • Environmental Fate Studies : Apply OECD Test Guidelines 307 (soil degradation) and 308 (aquatic toxicity) to assess persistence and bioaccumulation.
  • Literature Review : Follow ATSDR’s inclusion criteria (Table B-1) to prioritize peer-reviewed studies on systemic effects (e.g., respiratory, hepatic) in laboratory mammals .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for improved coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, ACN) to enhance reaction rates.
  • Process Monitoring : Use inline FTIR or Raman spectroscopy for real-time reaction tracking to minimize byproducts .

Advanced: How can environmental exposure pathways be modeled for this compound?

Methodological Answer:

  • Partition Coefficients : Measure log Kₒw (octanol-water) and log Kₒc (organic carbon) to predict soil/water distribution.
  • Degradation Studies : Conduct UV-Vis spectroscopy under simulated sunlight to assess photolysis rates.
  • Biomonitoring : Use LC-MS/MS to quantify metabolites in occupational populations, referencing ATSDR’s biomonitoring protocols .

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